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Introduction
Larsucosterol Sodium (formerly DUR-928) is an endogenous, sulfated oxysterol and an

epigenetic modulator under investigation for the treatment of severe alcohol-associated

hepatitis (AH). As an inhibitor of DNA methyltransferases (DNMTs), larsucosterol modulates

gene expression involved in critical cellular pathways, including stress responses, cell death

and survival, and lipid biosynthesis.[1][2][3][4][5] This document provides a comprehensive

technical guide to the early-phase clinical trial data for larsucosterol, focusing on quantitative

data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action
Larsucosterol functions by inhibiting the activity of DNA methyltransferases, specifically

DNMT1, DNMT3a, and DNMT3b.[1][2][3][4][5] In pathological conditions such as alcohol-

associated hepatitis, there is an observed hypermethylation of DNA, leading to the silencing of

genes crucial for cellular repair and survival. By inhibiting DNMTs, larsucosterol is proposed to

reverse this hypermethylation, thereby restoring the expression of genes involved in reducing

inflammation, mitigating cellular stress, and promoting cell survival.[1][2][3][4][5]
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Caption: Proposed mechanism of action of Larsucosterol Sodium.

Early-Phase Clinical Trial Data
Phase 1 Clinical Trial in Healthy Volunteers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1145032?utm_src=pdf-body-img
https://www.benchchem.com/product/b1145032?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While specific quantitative pharmacokinetic (PK) data (Cmax, AUC, half-life) from Phase 1 trials

in healthy volunteers are not publicly available in detail, a Phase 2a study in patients with AH

reported that the Cmax and AUC of larsucosterol were increased by 2-fold and 6-fold,

respectively, in AH patients compared to healthy volunteers from an earlier Phase 1 study.[6]

This suggests a decreased clearance of the drug in patients with liver impairment.[6]

Phase 2a Clinical Trial in Alcohol-Associated Hepatitis
A Phase 2a open-label, dose-escalation trial evaluated the safety, pharmacokinetics, and

efficacy signals of larsucosterol in 19 patients with moderate to severe AH.

Experimental Protocol:

Study Design: Open-label, multi-center, dose-escalation.

Patient Population: 19 adults with a clinical diagnosis of moderate (MELD score 11-20) or

severe (MELD score 21-30) alcohol-associated hepatitis.

Dosing Regimen: Intravenous infusion of larsucosterol at doses of 30 mg, 90 mg, or 150 mg.

A second dose was administered 72 hours after the first if the patient remained hospitalized.

Follow-up: 28 days.

Primary Objectives: To evaluate the safety and pharmacokinetics of larsucosterol.

Efficacy Endpoints: Lille score at day 7, change from baseline in serum total bilirubin and

MELD score, and 28-day mortality.

Screening Enrollment Randomization

30mg IV Infusion

90mg IV Infusion

150mg IV Infusion

Still Hospitalized at 72h?

Administer Second DoseYes

28-Day Follow-UpNo Endpoint Analysis
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Caption: Workflow of the Phase 2a clinical trial.

Quantitative Data Summary:

Outcome Measure Result Citation

Safety
No drug-related serious

adverse events.
[7]

28-Day Survival 100% (19 out of 19 patients). [6]

Pharmacokinetics
PK profiles were not affected

by disease severity.
[6]

Lille Score at Day 7
<0.45 in 89% of patients (16

out of 18 with samples).
[6]

Bilirubin Reduction (Day 28)
Statistically significant

reduction from baseline.
[6]

MELD Score Reduction (Day

28)

Statistically significant

reduction from baseline.
[6]

Phase 2b (AHFIRM) Clinical Trial in Severe Alcohol-
Associated Hepatitis
The AHFIRM trial was a randomized, double-blind, placebo-controlled study to evaluate the

safety and efficacy of larsucosterol in patients with severe AH.

Experimental Protocol:

Study Design: Randomized, double-blind, placebo-controlled, international, multi-center.

Patient Population: 307 patients with severe alcohol-associated hepatitis (Maddrey's

discriminant function ≥ 32 and MELD score 21-30).

Treatment Arms:
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Larsucosterol 30 mg + standard of care (SOC)

Larsucosterol 90 mg + SOC

Placebo + SOC (with or without methylprednisolone at investigator's discretion)

Dosing Regimen: Intravenous administration. A second dose was given after 72 hours if the

patient was still hospitalized.

Primary Endpoint: 90-day incidence of mortality or liver transplantation.

Key Secondary Endpoint: 90-day survival.

Quantitative Data Summary:

Endpoint
Placebo
(n=103)

Larsucosterol
30 mg (n=102)

Larsucosterol
90 mg (n=102)

Citation

90-Day Mortality

or Liver

Transplant (All

Patients)

25 deaths, 4

transplants

15 deaths, 5

transplants

17 deaths, 8

transplants
[8]

90-Day Mortality

Reduction (All

Patients)

- 41% (p=0.068) 35% (p=0.124) [8]

90-Day Mortality

Reduction (U.S.

Patients)

- 57% (p=0.014) 58% (p=0.008) [8]

Treatment-

Emergent

Adverse Events

(TEAEs)

Similar across all

groups, mostly

related to hepatic

disease.

Fewer TEAEs

compared to

placebo.

Fewer TEAEs

compared to

placebo.

[1][9][10]

Conclusion
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Early-phase clinical trials of larsucosterol sodium have demonstrated a favorable safety

profile and promising efficacy signals in patients with alcohol-associated hepatitis. The Phase

2a trial showed improvements in key prognostic indicators, and the Phase 2b AHFIRM trial

indicated a clinically meaningful trend towards reduced 90-day mortality, particularly in the U.S.

patient population. The mechanism of action as a DNMT inhibitor provides a strong rationale

for its therapeutic potential in diseases with epigenetic dysregulation. Further investigation in a

Phase 3 registrational trial is planned to confirm these findings.
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[https://www.benchchem.com/product/b1145032#early-phase-clinical-trial-data-for-
larsucosterol-sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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